molecular formula C7H11NO4 B048366 (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid CAS No. 111900-32-4

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

Cat. No. B048366
CAS RN: 111900-32-4
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-FBCQKBJTSA-N
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Description

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid is a compound characterized for its potency, efficacy, and selectivity at metabotropic excitatory amino acid receptors. It has shown to stimulate phosphoinositide hydrolysis in the neonatal and adult rat hippocampus with full efficacy, indicating its high potency relative to other compounds like (+/-)-trans-ACPD (Schoepp, Johnson, True, & Monn, 1991).

Synthesis Analysis

The stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved through various methods. One approach involves the chiral quaternary center construction by C–H insertion of alkylidenecarbene, generated from the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone (Ohira, Akiyama, Kamihara, Isoda, & Kuboki, 2002). Another method includes hydrolysis followed by Curtius rearrangement to achieve high diastereofacial selectivity (Ma, Ma, & Dai, 1997).

Molecular Structure Analysis

Molecular structure analysis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid reveals its efficacy as a selective and efficacious agonist at metabotropic excitatory amino acid receptors. The structural specificity of the compound contributes to its high potency and selectivity, as demonstrated through comparisons with its isomers and related compounds in various studies.

Chemical Reactions and Properties

The chemical reactivity of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid involves its role as an agonist at metabotropic glutamate receptors, indicating its selectivity and potential in pharmacological applications. It has been used to potentiate synaptic transmission in rat hippocampal slices in combination with arachidonic acid, highlighting its significance in neurochemical pathways (Collins & Davies, 1993).

Scientific Research Applications

  • Characterization of Glutamate Receptor Binding Sites : This compound is used to characterize optimal ionic conditions, distribution, and ontogeny of glutamate receptor binding sites in rat brains (Wright, McDonald, & Schoepp, 1994).

  • Interaction with Noradrenaline : It enhances the action of noradrenaline on cyclic AMP accumulation in rat brain cortical slices but inhibits it in primary glial cell cultures (Pilc, Legutko, Frankiewicz, & Czyrak, 1995).

  • Agonist of Metabotropic Glutamate Receptors : It acts as a selective agonist of metabotropic glutamate receptors (Ma, Ma, & Dai, 1997).

  • Potentiation of Synaptic Transmission : Co-administration with arachidonic acid potentiates synaptic transmission in rat hippocampal slices (Collins & Davies, 1993).

  • Seizure Suppression : Injections into kindled rats can markedly suppress kindled seizures (Suzuki, Iwata, Osonoe, & Mori, 1995).

  • Interaction with Dopaminergic System : Intrastriatal injection induces contralateral turning, suggesting interaction between metabotropic EAA receptor and dopaminergic system in the striatum (Sacaan, Bymaster, & Schoepp, 1992).

  • Stimulation of Brain Phosphoinositide Hydrolysis : It is a selective and efficacious agonist at metabotropic excitatory amino acid receptors, stimulating brain phosphoinositide hydrolysis (Schoepp, Johnson, True, & Monn, 1991).

  • Regulation of Ionotropic Glutamate Responses : Potentiates ionotropic glutamate responses in the spinal cord (Bleakman, Rusin, Chard, Glaum, & Miller, 1992).

  • Induction of Burst Firing in Neurons : Induces burst firing in rat dorsolateral septal nucleus neurons, mediated by a native pertussis toxin-sensitive metabotropic receptor (Zheng & Gallagher, 1995).

  • Potentiation in Hippocampal CA1 Region : Dose-dependently induces slow-onset potentiation in the rat hippocampal CA1 region in vivo (Manahan‐Vaughan & Reymann, 1995).

  • Effect on Cerebellar Purkinje Cells : Increases the rate of action potential firing in rat cerebellar Purkinje cells (Lingenhöhl, Knöpfel, & Olpe, 1993).

  • Protection of Synaptic Transmission from Hypoxia : Protects synaptic transmission from hypoxia in hippocampal slices (Opitz & Reymann, 1993).

Safety And Hazards

“(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on “(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid” could involve further exploration of its reactivity towards dioxygen , as well as its potential applications in the field of biocatalysis .

properties

IUPAC Name

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-FBCQKBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920608
Record name 1-Aminocyclopentane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

CAS RN

111900-32-4
Record name ACPD
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111900-32-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-1,3-dicarboxycyclopentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclopentane-1,3-dicarboxylic acid
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Record name (1s-cis)-1-Amino-1,3-cyclopentanedicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of (1S,3R)-ACPD?

A1: (1S,3R)-ACPD primarily targets metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability. [, , , , , , , , ]

Q2: How does (1S,3R)-ACPD interact with mGluRs?

A2: (1S,3R)-ACPD acts as an agonist at mGluRs, meaning it binds to these receptors and activates them, initiating downstream signaling cascades. [, , , , , , , , ]

Q3: Which mGluR subtypes are preferentially activated by (1S,3R)-ACPD?

A3: While (1S,3R)-ACPD can activate multiple mGluR subtypes, it shows higher affinity for group I mGluRs (mGluR1 and mGluR5) compared to group II or III mGluRs. [, , , , , , , , , , ]

Q4: What are the downstream effects of (1S,3R)-ACPD binding to mGluRs?

A4: Activation of mGluRs by (1S,3R)-ACPD triggers a variety of downstream effects, including:

  • Modulation of ion channels: (1S,3R)-ACPD can modulate the activity of various ion channels, including potassium, calcium, and sodium channels, affecting neuronal excitability and synaptic transmission. [, , , , , , , , , , , , , ]
  • Activation of intracellular signaling pathways: (1S,3R)-ACPD can activate intracellular signaling pathways, such as the phospholipase C pathway, leading to the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which mediate various cellular responses. [, , , , , , , , , , , , , , , , , , , , , ]
  • Modulation of neurotransmitter release: (1S,3R)-ACPD can influence the release of various neurotransmitters, including glutamate, GABA, dopamine, and serotonin, affecting synaptic plasticity and neuronal communication. [, , , , , , , , , , , , , , , , , ]

Q5: How do the effects of (1S,3R)-ACPD differ depending on the brain region or cell type?

A5: The effects of (1S,3R)-ACPD can vary significantly depending on the brain region or cell type due to the differential expression and function of mGluR subtypes. For example, (1S,3R)-ACPD induces depolarization in CA1 hippocampal neurons [, , , , , , , , ] while it inhibits glutamate release in microglia. []

Q6: What are the key structural features of (1S,3R)-ACPD responsible for its mGluR activity?

A6: The (1S,3R) stereochemistry of the cyclopentane ring, the presence of the two carboxylic acid groups, and the amino group are essential for (1S,3R)-ACPD's interaction with mGluRs. [, , , , , , , , ]

Q7: How do structural modifications of (1S,3R)-ACPD affect its activity and selectivity?

A7: Modifications to the cyclopentane ring, the carboxylic acid groups, or the amino group can significantly alter (1S,3R)-ACPD's potency, selectivity, and even its functional properties (agonist vs. antagonist). For example, introduction of a substituent on the amino acid carbon can convert (1S,3R)-ACPD from an agonist to an antagonist. [, , , , , , , ]

Q8: Are there any known analogues of (1S,3R)-ACPD with improved pharmacological properties?

A8: Yes, several analogues of (1S,3R)-ACPD have been synthesized and evaluated, some exhibiting enhanced potency, selectivity, or bioavailability compared to the parent compound. For example, the alpha-phenylethyl and xanthylmethyl analogues display significantly increased affinity for group II mGluRs compared to (1S,3R)-ACPD. [, ]

Q9: What are some of the commonly used experimental models to study the effects of (1S,3R)-ACPD?

A9: Researchers commonly use a variety of in vitro and in vivo models to investigate the effects of (1S,3R)-ACPD, including:

  • Cell Culture: Primary neuronal cultures, such as hippocampal or cerebellar granule cell cultures, are widely used to investigate the cellular and molecular mechanisms of (1S,3R)-ACPD's action on neuronal excitability, synaptic plasticity, and intracellular signaling pathways. [, , , , , , , ]
  • Brain Slices: Acutely prepared brain slices from various regions, such as the hippocampus, cortex, or cerebellum, are employed to examine the effects of (1S,3R)-ACPD on synaptic transmission, neuronal network activity, and long-term potentiation (LTP). [, , , , , , , , , , , , , , , , , , , , , , ]
  • Animal Models: Rodent models, such as rats and mice, are commonly used to assess the in vivo effects of (1S,3R)-ACPD on behavior, cognition, and various physiological processes, including cardiovascular function and pain perception. [, , , , , , , , , , , , , , , , ]

Q10: What are some of the potential therapeutic applications of (1S,3R)-ACPD or its analogues?

A10: While (1S,3R)-ACPD itself may not be suitable for clinical use due to its broad spectrum of activity and potential side effects, research on its analogues holds promise for developing novel therapeutics for various neurological and psychiatric disorders, including:

  • Epilepsy: Group II mGluR agonists, including analogues of (1S,3R)-ACPD, have shown anticonvulsant effects in animal models of epilepsy, suggesting their potential for treating seizure disorders. [, ]
  • Neurodegenerative Diseases: Modulation of mGluR activity, particularly group II mGluRs, has been implicated as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease. []

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